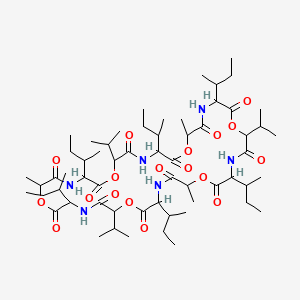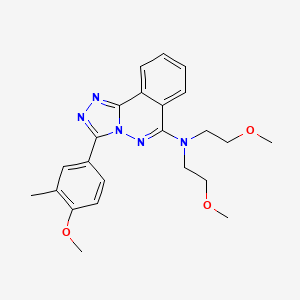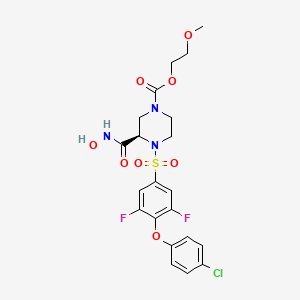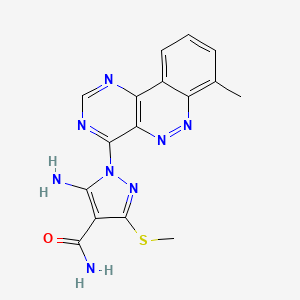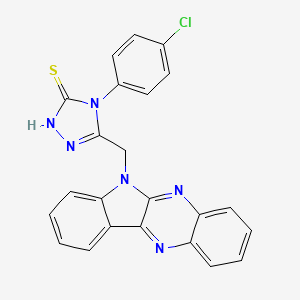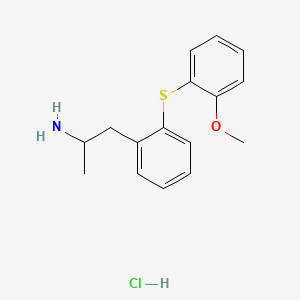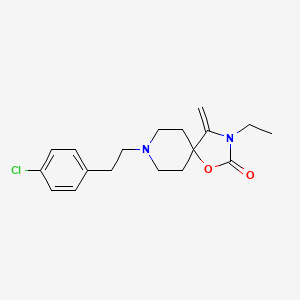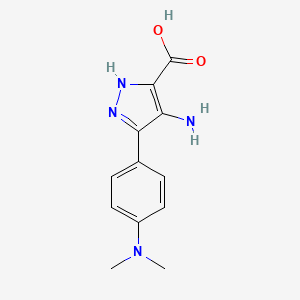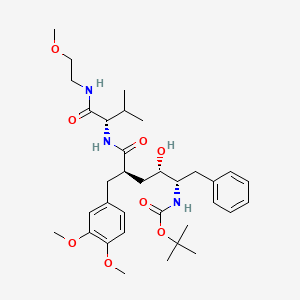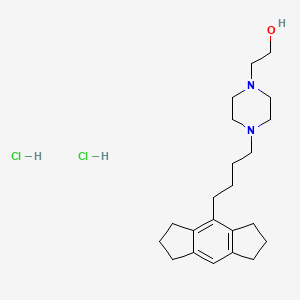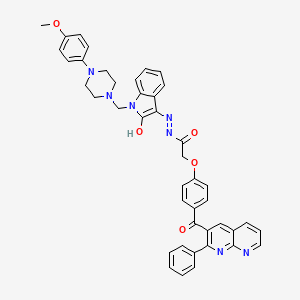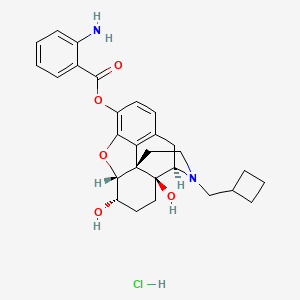
Nalbuphine 3-anthranilate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
纳布芬3-邻氨基苯甲酸盐盐酸盐是一种合成的阿片类镇痛药,属于菲类。 它在化学上与纳洛酮(一种广泛使用的阿片类拮抗剂)和奥施康定(一种强效阿片类镇痛药)有关 。该化合物以其混合激动剂-拮抗剂特性而闻名,使其在各种医疗应用中发挥作用,特别是在疼痛管理中。
准备方法
合成路线和反应条件
纳布芬3-邻氨基苯甲酸盐盐酸盐的合成涉及几个步骤,从纳布芬的基本结构开始。该过程通常包括:
N-烷基化: 第一步涉及纳布芬与适当的烷基化试剂进行N-烷基化。
酯化: 下一步是将所得化合物与邻氨基苯甲酸酯化。
盐酸盐形成: 最后,通过与盐酸反应,将化合物转化为其盐酸盐形式。
工业生产方法
纳布芬3-邻氨基苯甲酸盐盐酸盐的工业生产遵循类似的合成路线,但规模更大。 该过程针对产量和纯度进行了优化,通常涉及高级技术,如高效液相色谱 (HPLC) 用于纯化 .
化学反应分析
反应类型
纳布芬3-邻氨基苯甲酸盐盐酸盐会发生各种化学反应,包括:
氧化: 该反应涉及添加氧或去除氢,通常使用高锰酸钾等试剂。
还原: 可以使用氢化铝锂等试剂还原该化合物。
取代: 卤化和硝化是该化合物可能发生的常见取代反应。
常见试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 在催化剂存在下使用氯或溴进行卤化。
主要产物
科学研究应用
纳布芬3-邻氨基苯甲酸盐盐酸盐在科学研究中具有广泛的应用:
化学: 用作分析化学中开发新分析方法的参考化合物。
生物学: 研究其对各种生物途径的影响以及其作为治疗剂的潜力。
工业: 用于开发新的药物制剂和药物递送系统.
作用机制
纳布芬3-邻氨基苯甲酸盐盐酸盐通过与中枢神经系统中的阿片受体相互作用发挥作用。它在κ阿片受体上起激动剂作用,而在μ阿片受体上起拮抗剂或部分激动剂作用。 这种双重作用有助于控制疼痛,同时最大限度地降低呼吸抑制和成瘾的风险 .
相似化合物的比较
类似化合物
纳洛酮: 用于逆转阿片类药物过量的阿片类拮抗剂。
奥施康定: 用于严重疼痛管理的强效阿片类镇痛药。
喷他佐辛: 另一种用于止痛的混合激动剂-拮抗剂阿片类药物。
独特性
纳布芬3-邻氨基苯甲酸盐盐酸盐的独特性在于其平衡的激动剂-拮抗剂特性,与其他阿片类药物相比,它在降低副作用风险的同时提供了有效的止痛效果 .
属性
CAS 编号 |
118045-21-9 |
|---|---|
分子式 |
C28H33ClN2O5 |
分子量 |
513.0 g/mol |
IUPAC 名称 |
[(4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-4a,7-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] 2-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C28H32N2O5.ClH/c29-19-7-2-1-6-18(19)26(32)34-21-9-8-17-14-22-28(33)11-10-20(31)25-27(28,23(17)24(21)35-25)12-13-30(22)15-16-4-3-5-16;/h1-2,6-9,16,20,22,25,31,33H,3-5,10-15,29H2;1H/t20-,22+,25-,27-,28+;/m0./s1 |
InChI 键 |
ORHGLNRVRUGPMO-MGVXHISASA-N |
手性 SMILES |
C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2CC6=C4C(=C(C=C6)OC(=O)C7=CC=CC=C7N)O5)O)O.Cl |
规范 SMILES |
C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)OC(=O)C7=CC=CC=C7N)O5)O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


